molecular formula C20H15NO5 B12771219 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one CAS No. 111298-33-0

4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one

Cat. No.: B12771219
CAS No.: 111298-33-0
M. Wt: 349.3 g/mol
InChI Key: UUMGJRMKFRIBQU-UHFFFAOYSA-N
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Description

4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one is a complex organic compound that belongs to the class of furobenzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.

    Formation of the phenylimino group: This step might involve the condensation of an aldehyde with an aniline derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties and potential use in drug development.

Mechanism of Action

The mechanism of action of 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,9-Dimethoxy-5H-furo(3,2-g)(1)benzopyran-5-one: Lacks the phenylimino group.

    7-((Phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one: Lacks the dimethoxy groups.

Uniqueness

4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one is unique due to the presence of both dimethoxy and phenylimino groups, which might confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

111298-33-0

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

4,9-dimethoxy-7-(phenyliminomethyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C20H15NO5/c1-23-17-14-8-9-25-18(14)20(24-2)19-16(17)15(22)10-13(26-19)11-21-12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

UUMGJRMKFRIBQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=NC4=CC=CC=C4

Origin of Product

United States

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